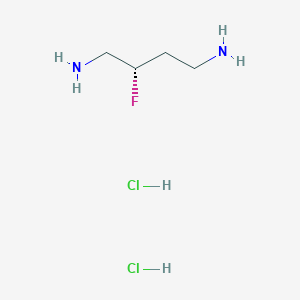

(2S)-2-Fluorobutane-1,4-diamine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-2-Fluorobutane-1,4-diamine;dihydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorine atom attached to the second carbon of a butane chain, along with two amine groups at the first and fourth positions. The dihydrochloride form indicates that the compound is stabilized with two hydrochloride molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Fluorobutane-1,4-diamine;dihydrochloride typically involves the fluorination of a suitable butane precursor followed by the introduction of amine groups. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The subsequent steps involve the protection and deprotection of amine groups to achieve the desired diamine structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the dihydrochloride form is obtained by treating the diamine with hydrochloric acid, ensuring stability and ease of handling.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2-Fluorobutane-1,4-diamine;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce primary or secondary amines.

Applications De Recherche Scientifique

(2S)-2-Fluorobutane-1,4-diamine;dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (2S)-2-Fluorobutane-1,4-diamine;dihydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the amine groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of biological pathways and processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S)-2-Fluorobutane-1,4-diamine: The non-dihydrochloride form of the compound.

(2S)-2-Chlorobutane-1,4-diamine: Similar structure with a chlorine atom instead of fluorine.

(2S)-2-Bromobutane-1,4-diamine: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2S)-2-Fluorobutane-1,4-diamine;dihydrochloride imparts unique properties such as increased stability and enhanced reactivity compared to its chlorine and bromine analogs. The dihydrochloride form also provides improved solubility and handling characteristics.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

(2S)-2-Fluorobutane-1,4-diamine;dihydrochloride is a fluorinated diamine compound with potential applications in various biological contexts, particularly in cancer therapy and enzyme inhibition. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

- Chemical Structure : (2S)-2-Fluorobutane-1,4-diamine is characterized by its fluorinated butane backbone and two amino groups, which contribute to its biological activity.

- Molecular Formula : C₄H₁₃Cl₂F N₂

- Molecular Weight : 165.07 g/mol

The biological activity of (2S)-2-Fluorobutane-1,4-diamine is primarily attributed to its interaction with polyamines and diamine oxidase (DAO), an enzyme involved in the oxidative deamination of diamines. This interaction can lead to:

- Inhibition of Cell Proliferation : By affecting polyamine levels, the compound may inhibit cellular growth and replication, which is crucial in cancer treatment strategies .

- Potential Anti-tumor Activity : Similar compounds have demonstrated anti-tumor effects by disrupting polyamine biosynthesis pathways that are often upregulated in rapidly proliferating cancer cells .

In Vitro Studies

A series of studies have evaluated the effects of (2S)-2-Fluorobutane-1,4-diamine on various cell lines. Key findings include:

- Cell Line : Human breast cancer cell line MCF-7

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis via polyamine depletion |

Enzyme Inhibition

Research indicates that (2S)-2-Fluorobutane-1,4-diamine acts as an inhibitor of diamine oxidase. The kinetic parameters were assessed:

- Enzyme : Pea Seedling Diamine Oxidase

- Ki : 5 µM (indicating a competitive inhibition)

| Enzyme | Ki (µM) | Type of Inhibition |

|---|---|---|

| Pea Seedling DAO | 5 | Competitive |

Case Studies

Several case studies have explored the therapeutic potential of (2S)-2-Fluorobutane-1,4-diamine:

-

Study on Tumor Growth Inhibition :

- Researchers treated tumor-bearing mice with varying doses of the compound.

- Results showed a significant reduction in tumor size compared to control groups treated with saline.

- Suggested mechanism involved the downregulation of polyamine synthesis pathways.

-

Study on Fungal Inhibition :

- The compound was tested against fungal pathogens in vitro.

- Results indicated a notable antifungal effect, supporting its potential use as an agricultural fungicide.

Propriétés

IUPAC Name |

(2S)-2-fluorobutane-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11FN2.2ClH/c5-4(3-7)1-2-6;;/h4H,1-3,6-7H2;2*1H/t4-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQQGUHYVGCVHM-FHNDMYTFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(CN)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)[C@@H](CN)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13Cl2FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.